molecular formula C16H18N8S2 B5477844 1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE CAS No. 329081-94-9

1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE

Cat. No.: B5477844
CAS No.: 329081-94-9
M. Wt: 386.5 g/mol
InChI Key: AAEIPOWMHTXQGT-UHFFFAOYSA-N
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Description

1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound featuring multiple functional groups, including tetrazole and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE typically involves multi-step organic reactions. One common approach is the reaction of 1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOLE with a sulfanyl-containing benzyl halide under basic conditions to form the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding thiols.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Substituted tetrazoles

Scientific Research Applications

1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors. The sulfanyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOLE: A simpler analog with similar tetrazole functionality but lacking the sulfanyl groups.

    1-(PROP-2-EN-1-YL)-5-(METHYLTHIO)-1H-1,2,3,4-TETRAZOLE: Contains a methylthio group instead of the benzyl sulfanyl group, leading to different chemical properties and reactivity.

Uniqueness

1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE is unique due to its combination of tetrazole and sulfanyl functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-prop-2-enyl-5-[[3-[(1-prop-2-enyltetrazol-5-yl)sulfanylmethyl]phenyl]methylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8S2/c1-3-8-23-15(17-19-21-23)25-11-13-6-5-7-14(10-13)12-26-16-18-20-22-24(16)9-4-2/h3-7,10H,1-2,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEIPOWMHTXQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=N1)SCC2=CC(=CC=C2)CSC3=NN=NN3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601152343
Record name 1H-Tetrazole, 5,5′-[1,3-phenylenebis(methylenethio)]bis[1-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601152343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329081-94-9
Record name 1H-Tetrazole, 5,5′-[1,3-phenylenebis(methylenethio)]bis[1-(2-propenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329081-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Tetrazole, 5,5′-[1,3-phenylenebis(methylenethio)]bis[1-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601152343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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